molecular formula C25H27N7O6 B4075270 N-(3,5-dimethoxyphenyl)-5-nitro-2-[[2-(4-pyrimidin-2-ylpiperazin-1-yl)acetyl]amino]benzamide

N-(3,5-dimethoxyphenyl)-5-nitro-2-[[2-(4-pyrimidin-2-ylpiperazin-1-yl)acetyl]amino]benzamide

Cat. No.: B4075270
M. Wt: 521.5 g/mol
InChI Key: HHWQORLZZQRFPH-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-5-nitro-2-[[2-(4-pyrimidin-2-ylpiperazin-1-yl)acetyl]amino]benzamide is a complex organic compound that features a combination of aromatic rings, nitro groups, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-5-nitro-2-[[2-(4-pyrimidin-2-ylpiperazin-1-yl)acetyl]amino]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common approach involves the reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney Ni and acetic acid . This intermediate is then subjected to further reactions, such as methylation and reductive alkylation, to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-5-nitro-2-[[2-(4-pyrimidin-2-ylpiperazin-1-yl)acetyl]amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-5-nitro-2-[[2-(4-pyrimidin-2-ylpiperazin-1-yl)acetyl]amino]benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-5-nitro-2-[[2-(4-pyrimidin-2-ylpiperazin-1-yl)acetyl]amino]benzamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. This can lead to various biological effects, such as anti-inflammatory or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,5-dimethoxyphenyl)-5-nitro-2-[[2-(4-pyrimidin-2-ylpiperazin-1-yl)acetyl]amino]benzamide is unique due to its combination of functional groups and complex structure, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-5-nitro-2-[[2-(4-pyrimidin-2-ylpiperazin-1-yl)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N7O6/c1-37-19-12-17(13-20(15-19)38-2)28-24(34)21-14-18(32(35)36)4-5-22(21)29-23(33)16-30-8-10-31(11-9-30)25-26-6-3-7-27-25/h3-7,12-15H,8-11,16H2,1-2H3,(H,28,34)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHWQORLZZQRFPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)CN3CCN(CC3)C4=NC=CC=N4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N7O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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